2-(1H-pyrazol-1-ylmethyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyrazol-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-5-10-9(4-1)8-12-7-3-6-11-12/h3,6-7,9-10H,1-2,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBQLWNPIRCSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249393-90-5 | |
| Record name | 2-(1H-pyrazol-1-ylmethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 1h Pyrazol 1 Ylmethyl Piperidine and Its Analogs
Retrosynthetic Analysis of the 2-(1H-pyrazol-1-ylmethyl)piperidine Scaffold
A retrosynthetic analysis of this compound suggests logical disconnection points to simplify the target molecule into readily available starting materials. The most apparent disconnection is at the C-N bond between the piperidine (B6355638) ring and the pyrazole's methyl linker. This bond can be formed through a nucleophilic substitution reaction. This leads to two key synthons: a piperidine-based electrophile and a pyrazole-based nucleophile.
Another key disconnection can be made at the N-N bond of the pyrazole (B372694) ring, a common strategy in pyrazole synthesis. This approach often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.
Development of Novel Synthetic Pathways to this compound
The synthesis of this compound and its analogs has been approached through both multi-step sequences and more streamlined one-pot reactions.
Multi-Step Synthesis Strategies
A common multi-step approach involves the initial preparation of a suitably functionalized piperidine derivative, which is then coupled with a pyrazole moiety. For instance, a synthesis can commence with the reaction of pyrazole with ethyl chloroacetate (B1199739) to form ethyl 2-(1H-pyrazol-1-yl)acetate. researchgate.net This intermediate can then be subjected to further transformations to introduce the piperidine ring.
Another documented method involves the reaction of 1H-pyrazole with a protected 2-(chloromethyl)piperidine. The protecting group on the piperidine nitrogen is crucial to prevent side reactions and is removed in a subsequent step.
Optimization of Reaction Conditions for High Yield and Purity of this compound
Achieving high yield and purity is paramount in the synthesis of this compound. This is accomplished through the careful selection of solvents and catalysts.
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly impact the rate and outcome of the synthesis. For the nucleophilic substitution reaction between pyrazole and a 2-(halomethyl)piperidine derivative, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the reaction. semanticscholar.org The use of an appropriate solvent can enhance the solubility of the reactants and stabilize the transition state, leading to improved reaction efficiency.
Catalyst Selection and Loading
In many synthetic routes to pyrazole derivatives, a catalyst is employed to accelerate the reaction. For instance, in syntheses involving the formation of the pyrazole ring itself, acid or base catalysts are common. In the coupling of pyrazole with the piperidine moiety, a base is typically required to deprotonate the pyrazole, thereby increasing its nucleophilicity. The choice of base and its loading can influence the reaction rate and the formation of byproducts.
Below is a table summarizing the synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues, which provides insights into the conditions that could be adapted for the synthesis of this compound. semanticscholar.org
| Entry | Azole | Product | Yield (%) |
| 1 | Pyrazole | 1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole | 44 |
| 2 | 3-Methylpyrazole | 1-(Pyrrolidin-2-ylmethyl)-3-methyl-1H-pyrazole | 65 |
| 3 | Imidazole | 1-(Pyrrolidin-2-ylmethyl)-1H-imidazole | 43 |
This table is based on data for analogous pyrrolidine (B122466) derivatives and is illustrative of typical yields for similar synthetic transformations. semanticscholar.org
Temperature and Pressure Parameters
The reaction conditions for the synthesis of pyrazole and piperidine derivatives can vary significantly depending on the chosen synthetic route. For instance, in the synthesis of related pyrazole derivatives, temperature-controlled strategies have been developed to achieve divergent outcomes. One such approach involves the electrophilic cyclization of α,β-alkynic hydrazones. In this method, different products can be obtained by simply adjusting the reaction temperature. For example, the synthesis of 1-tosyl-1H-pyrazoles can be achieved at a lower temperature, while heating the reaction at a higher temperature can yield the corresponding NH-pyrazoles. nih.gov
In a specific example of a related synthesis, the reaction of ethyl piperazine-1-carboxylate with ethyl acetoacetate (B1235776) is conducted at a high temperature of 100°C to 110°C for 24 hours. Subsequently, the addition of phenyl hydrazine is carried out at a much lower temperature of 0°C to 10°C. google.com Another study on the synthesis of pyrazole derivatives highlights a temperature-controlled divergent synthesis where reactions are carried out at either room temperature or elevated temperatures up to 60°C to influence the stereoselectivity of the products. nih.gov For instance, the synthesis of (E)-N-carbonylvinylated pyrazoles was optimized at 60°C for 8 hours. nih.gov
The pressure conditions for these types of reactions are often not explicitly detailed as being high-pressure, with many syntheses being conducted at atmospheric pressure. For example, the hydrogenation step in the synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, a homolog of the target compound, is carried out at 1 atmosphere of hydrogen. semanticscholar.org
Table 1: Temperature Parameters in the Synthesis of Related Pyrazole and Piperidine Derivatives
| Reaction Step | Compound Type | Temperature (°C) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethyl piperazine-1-carboxylate derivative | 100-110 | google.com |
| Hydrazine Addition | Phenyl hydrazine to intermediate | 0-10 | google.com |
| Aza-Michael Addition | (E)-N-carbonylvinylated pyrazole | 60 | nih.gov |
| Hydrogenation | 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole | Room Temperature | semanticscholar.org |
| Divergent Synthesis | 1-Tosyl-1H-pyrazoles | Lower Temperatures | nih.gov |
| Divergent Synthesis | NH-Pyrazoles | Higher Temperatures | nih.gov |
Stereoselective Synthesis of Chiral this compound Enantiomers
The synthesis of specific enantiomers of chiral molecules like this compound is of significant interest, particularly for pharmaceutical applications. This is achieved through stereoselective synthesis, which employs methods like asymmetric catalysis and chiral auxiliaries.
Asymmetric Catalysis in Piperidine Functionalization
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of piperidine derivatives. nih.gov Rhodium-catalyzed asymmetric carbometalation has been successfully used to create enantioenriched 3-substituted piperidines from dihydropyridines. snnu.edu.cn This method involves a three-step process: partial reduction of pyridine (B92270), Rh-catalyzed asymmetric carbometalation, and a final reduction step, yielding piperidine derivatives with high enantioselectivity. snnu.edu.cn Another approach involves the catalytic asymmetric [4+2] annulation of imines with allenes using chiral phosphine (B1218219) catalysts to produce functionalized piperidines with very good stereoselectivity. nih.gov These catalytic methods offer a pathway to chiral piperidine precursors that could then be functionalized with a pyrazole moiety.
Chiral Auxiliary Approaches for Pyrazole Incorporation
Chiral auxiliaries are another effective strategy for stereoselective synthesis. In the context of pyrazole derivatives, tert-butanesulfinamide has been used as a chiral auxiliary to synthesize novel chiral pyrazole compounds. nih.gov The synthesis involves the condensation of a chiral tert-butanesulfinamide with an aldehyde to form a chiral toluenesulfinyl imine, followed by a series of steps including stereoselective addition and cyclization to yield the final chiral pyrazole derivative with 100% enantiomeric excess (ee). nih.gov This approach demonstrates how a chiral auxiliary can direct the stereochemical outcome of the reaction to produce a single enantiomer. The separation of racemic mixtures of pyrazole fused piperidines has also been achieved using chiral preparative HPLC, which is a common technique for isolating pure enantiomers. ijcpa.in
Table 2: Stereoselective Synthesis Approaches
| Method | Key Reagent/Catalyst | Target Moiety | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Catalysis | Chiral phosphepine | Piperidine | High enantioselectivity | nih.gov |
| Asymmetric Catalysis | Rhodium complex | 3-Substituted Piperidine | High yield and excellent enantioselectivity | snnu.edu.cn |
| Chiral Auxiliary | tert-Butanesulfinamide | Pyrazole | 100% ee | nih.gov |
| Chiral Separation | Chiral Preparative HPLC | Pyrazole fused piperidine | Separation of enantiomers | ijcpa.in |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. edu.krdmdpi.com This includes the use of safer solvents, minimizing waste, and improving energy efficiency.
Solvent-Free Synthetic Routes
One of the key principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste. nih.gov Solvent-free synthesis, often achieved through grinding or mechanochemistry, has been successfully applied to the synthesis of NH-pyrazoles. researchgate.net This method involves the one-pot condensation of hydrazines, ketones, and aldehydes using a heterogeneous catalyst at room temperature, offering an environmentally friendly alternative to traditional solvent-based syntheses. researchgate.net Another example is the solvent-free condensation of diketones with hydrazines to produce various pyrazole derivatives in high yields. researchgate.net These approaches reduce pollution and can lead to simpler work-up procedures.
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Synthetic strategies that maximize atom economy are a cornerstone of green chemistry. nih.gov Multicomponent reactions (MCRs) are particularly noteworthy in this regard as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials into the final structure. nih.gov The synthesis of pyrazole derivatives can be achieved through MCRs, which are efficient and environmentally benign. nih.gov Catalytic processes, as opposed to stoichiometric ones, also contribute to better atom economy by reducing the amount of reagents needed and minimizing waste. edu.krd
Table 3: Green Chemistry Approaches in Pyrazole Synthesis
| Green Chemistry Principle | Method | Specifics | Benefit | Reference |
|---|---|---|---|---|
| Solvent-Free Synthesis | Grinding/Mechanochemistry | One-pot condensation of starting materials | Reduced solvent waste, environmentally friendly | researchgate.net |
| Solvent-Free Synthesis | Condensation | Reaction of diketones and hydrazines without solvent | High yields, reduced pollution | researchgate.net |
| Atom Economy | Multicomponent Reactions | Combining multiple reactants in a single step | High efficiency, minimal waste | nih.gov |
| Atom Economy | Catalysis | Use of catalysts instead of stoichiometric reagents | Reduced reagent use, less waste | edu.krd |
Biological Evaluation and Pharmacological Profiling of 2 1h Pyrazol 1 Ylmethyl Piperidine
In Vitro Screening Assays for Biological Activities of 2-(1H-pyrazol-1-ylmethyl)piperidine
Disclaimer: The following sections discuss the biological activities of the broader class of pyrazole-piperidine derivatives due to the lack of specific published data for this compound. The findings for related compounds are presented to illustrate the potential pharmacological profile.
The pyrazole-piperidine core is a prominent feature in various enzyme inhibitors. For instance, derivatives have been investigated for their potential to inhibit key enzymes in different therapeutic areas.
One area of focus has been the inhibition of Cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurological disorders. In a study on 3-piperidinyl pyridine (B92270) derivatives, the introduction of a pyrazolyl group was found to be a key determinant of inhibitory activity. ebi.ac.uk For example, a 4-methyl-1-pyrazolyl derivative demonstrated potent CH24H inhibition with an IC50 value of 8.5 nM. ebi.ac.uk This suggests that the pyrazole (B372694) moiety can occupy specific pockets within the enzyme's active site, contributing to high-affinity binding.
Another significant target for pyrazole-piperidine analogs is Factor Xa (FXa), a crucial enzyme in the blood coagulation cascade. A series of pyrazolyl piperidine (B6355638) analogs were designed and synthesized as potential anticoagulant agents. sigmaaldrich.com One of the lead compounds from this series, featuring a 4-chlorophenyl substitution, exhibited a high in vitro FXa inhibition activity with an IC50 value of 13.4 nM. sigmaaldrich.com
Furthermore, the pyrazole-piperidine scaffold has been incorporated into inhibitors of HIV-1 reverse transcriptase, a vital enzyme for viral replication. shachemlin.com
Table 1: Examples of Enzyme Inhibition by Pyrazole-Piperidine Analogs
| Compound Class | Target Enzyme | Reported Activity (IC50) |
|---|---|---|
| 3-Piperidinyl Pyridine Derivatives | Cholesterol 24-Hydroxylase (CH24H) | 8.5 nM (for 4-methyl-1-pyrazolyl derivative) ebi.ac.uk |
| Pyrazolyl Piperidine Analogs | Factor Xa (FXa) | 13.4 nM (for 4-chlorophenyl substituted analog) sigmaaldrich.com |
This table presents data for structurally related compounds to illustrate potential activity, not for this compound itself.
The ability of pyrazole-piperidine derivatives to bind to various receptors has been explored, indicating their potential as modulators of key signaling pathways.
Studies have investigated the interaction of these compounds with cannabinoid receptors. Structural analogs of rimonabant (B1662492), a known cannabinoid CB1 receptor antagonist that contains a pyrazole moiety, have been assessed for their binding affinity to both CB1 and CB2 receptors. ebi.ac.uk While some analogs showed good binding affinity, their functional effects on food intake were variable. ebi.ac.uk
In the context of HIV research, pyrazolo-piperidine derivatives have been identified as antagonists for the CCR5 and CXCR4 chemokine receptors, which are used by the virus to enter host cells. shachemlin.comhit2lead.com This dual antagonism presents a promising strategy for anti-HIV therapy.
Additionally, piperidine-based compounds, a class to which this compound belongs, have been screened for their affinity to sigma receptors. Some piperazine-piperidine hybrids have shown high affinity for the sigma-1 receptor, acting as agonists. The piperidine ring is considered a key structural element for affinity at both histamine (B1213489) H3 and sigma-1 receptors.
Table 2: Receptor Binding Affinity of Pyrazole-Piperidine Analogs
| Compound Class | Target Receptor | Reported Affinity/Activity |
|---|---|---|
| Pyrazole Analogs | Cannabinoid CB1/CB2 | Good binding affinity reported for some analogs ebi.ac.uk |
| Pyrazolo-Piperidines | CCR5/CXCR4 | Dual antagonists shachemlin.comhit2lead.com |
| Piperazine-Piperidine Hybrids | Sigma-1 Receptor | High affinity (Ki of 3.2 nM for a lead compound) |
This table presents data for structurally related compounds to illustrate potential activity, not for this compound itself.
The functional consequences of enzyme inhibition or receptor binding are often evaluated in cell-based assays.
For example, substituted pyrazolyl piperidine derivatives have been screened for their in vitro antiplatelet activity in human platelet aggregation assays. Several compounds in a synthesized series demonstrated excellent activity, with one of the most potent derivatives showing superior antiplatelet aggregation activity compared to aspirin.
In the field of oncology, pyrazole derivatives have been the subject of extensive research. Various analogs have been evaluated for their cytotoxic effects against different cancer cell lines, including those for liver, breast, and colon cancer. The pyrazole moiety is a common feature in multi-targeted kinase inhibitors.
In Vivo Assessment of Pharmacological Effects Related to this compound
Disclaimer: The following sections discuss the in vivo activities of the broader class of pyrazole-piperidine derivatives due to the lack of specific published data for this compound. The findings for related compounds are presented to illustrate potential pharmacological effects.
The in vivo efficacy of pyrazole-piperidine derivatives has been investigated in various animal models.
For instance, pyrazole analogs have been shown to possess antinociceptive and anti-inflammatory activities. In models of pain, certain fluorinated pyrazole compounds demonstrated antinociceptive effects. The anti-inflammatory properties have been assessed in carrageenan-induced paw edema models in rats, where some derivatives exhibited significant inhibition of edema.
In the realm of central nervous system disorders, piperidine derivatives have been evaluated in behavioral models predictive of antipsychotic activity. A promising derivative showed inhibition of apomorphine-induced climbing behavior and MK-801-induced hyperactivity in mice, suggesting potential efficacy for treating symptoms of psychosis.
Preliminary safety and tolerability are crucial aspects of early-stage drug discovery. For some pyrazole-piperidine analogs, observations related to safety have been noted in the context of their efficacy studies. For example, in the study of antipsychotic piperidine derivatives, a lead compound was identified that had a low affinity for the H1 receptor, which is desirable to reduce the risk of weight gain often associated with such medications. Furthermore, some novel thiophene-pyrazole hybrids have been reported as promising non-toxic, gastrointestinal-safe anti-inflammatory candidates with good oral bioavailability.
Elucidation of Molecular Mechanism of Action for this compound
The determination of a novel compound's molecular mechanism of action is a foundational step in drug discovery and development. For this compound, this process would involve a systematic approach to identify its biological target and understand the specifics of its interaction with that target.
Target Identification and Validation Strategies
The initial phase of elucidating the mechanism of action for this compound would involve a broad screening to identify its potential molecular targets. The structural motifs of pyrazole and piperidine are present in a wide array of biologically active compounds, suggesting a range of possible protein interactions.
A common starting point is in silico screening , where computational models predict potential binding affinities of the compound against a library of known biological targets. This approach can provide initial hypotheses for further experimental validation.
Following computational analysis, in vitro screening assays are crucial. These can include:
Receptor Binding Assays: Utilizing radioligand or fluorescently labeled compounds to determine if this compound can displace known ligands from a panel of receptors. Given the prevalence of the piperidine moiety in CNS-active agents, this panel would likely include a broad range of G-protein coupled receptors (GPCRs) and ion channels. For instance, derivatives of piperidine have shown affinity for sigma receptors and histamine H3 receptors. acs.org
Enzyme Inhibition Assays: To assess the compound's potential to inhibit the activity of various enzymes.
Phenotypic Screening: This involves observing the effects of the compound on whole cells or organisms to identify a biological response without a preconceived target. Subsequent target deconvolution would then be necessary to identify the molecular target responsible for the observed phenotype.
Once a potential target is identified, target validation is performed to confirm that the interaction with this target is responsible for the compound's pharmacological effects. This can be achieved through techniques such as:
Genetic manipulation: Using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the putative target protein and observing if the biological effect of the compound is diminished.
Use of selective tool compounds: Comparing the in vitro and in vivo effects of this compound with those of well-characterized ligands for the identified target.
Ligand-Receptor Interaction Studies
Upon successful identification and validation of a molecular target, detailed studies would be conducted to characterize the binding of this compound to its receptor. These studies aim to define the affinity, kinetics, and thermodynamics of the interaction.
Key experimental techniques include:
Saturation Binding Assays: To determine the equilibrium dissociation constant (Kd), a measure of the ligand's affinity for the receptor, and the maximum receptor density (Bmax).
Competitive Binding Assays: To determine the inhibitory constant (Ki) of the compound by measuring its ability to compete with a known ligand for the same binding site.
Surface Plasmon Resonance (SPR): A label-free technique to measure the real-time kinetics of binding, providing association (kon) and dissociation (koff) rate constants.
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS).
Computational molecular docking and molecular dynamics (MD) simulations are also invaluable tools. These methods can predict the binding pose of this compound within the receptor's binding pocket and identify key amino acid residues involved in the interaction. For example, studies on other piperidine-containing ligands have highlighted the importance of salt bridge interactions with specific residues like glutamic acid in the binding pocket of the σ1 receptor. acs.org
Evaluation of Selectivity and Specificity of this compound
A critical aspect of a drug candidate's profile is its selectivity—the ability to interact with its intended target with high affinity while having low affinity for other biologically relevant targets. Poor selectivity can lead to off-target effects.
The selectivity of this compound would be assessed by screening it against a broad panel of receptors, enzymes, and ion channels. This is often referred to as off-target screening or safety pharmacology profiling .
The results of these screens are typically presented as a selectivity profile , often in a tabular format, comparing the compound's affinity (e.g., Ki or IC50 values) for its primary target versus a range of off-targets. A high selectivity ratio (Ki at off-target / Ki at primary target) is desirable. For instance, research on pyrazole derivatives has demonstrated their potential for selective antagonism of the CB1 cannabinoid receptor. nih.gov
Biotransformation and Metabolic Pathways of this compound
Understanding how a compound is metabolized is crucial for predicting its pharmacokinetic profile, including its half-life and potential for drug-drug interactions.
In Vitro Metabolic Stability Assessment
The metabolic stability of this compound would be evaluated using in vitro systems that contain drug-metabolizing enzymes. The most common systems are:
Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. The compound would be incubated with human liver microsomes in the presence of necessary cofactors like NADPH. nih.gov
Hepatocytes: Intact liver cells provide a more complete picture of metabolism as they contain both phase I and phase II metabolic enzymes.
The rate of disappearance of the parent compound over time is measured, typically by liquid chromatography-mass spectrometry (LC-MS). nih.gov From this data, key parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. These values help in predicting the in vivo clearance of the compound.
Table 1: Representative Data from an In Vitro Metabolic Stability Assay
| Compound | Incubation Time (min) | Remaining Parent Compound (%) | In Vitro Half-life (t1/2, min) |
| This compound | 0 | 100 | Data Not Available |
| 15 | Data Not Available | ||
| 30 | Data Not Available | ||
| 60 | Data Not Available | ||
| Positive Control (e.g., Verapamil) | 0 | 100 | ~20 |
| 15 | ~60 | ||
| 30 | ~35 | ||
| 60 | ~10 | ||
| Negative Control (e.g., Warfarin) | 0 | 100 | > 60 |
| 15 | ~98 | ||
| 30 | ~95 | ||
| 60 | ~90 | ||
| This table is illustrative and does not contain real experimental data for this compound. |
Identification of Major Metabolites
Identifying the major metabolites of this compound is essential for understanding its clearance pathways and for assessing the potential biological activity or toxicity of its metabolites.
Following incubation in in vitro systems, the reaction mixture is analyzed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS). By comparing the mass spectra of the samples over time with a control sample, new peaks corresponding to metabolites can be identified. The structure of these metabolites can then be elucidated based on their mass-to-charge ratio and fragmentation patterns.
Common metabolic transformations for compounds containing piperidine and pyrazole rings include:
Oxidation: Hydroxylation of the piperidine or pyrazole ring.
N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the methyl group.
Ring opening: Of either the piperidine or pyrazole ring.
Conjugation (Phase II metabolism): Glucuronidation or sulfation of hydroxylated metabolites.
Table 2: Potential Metabolites of this compound
| Proposed Metabolite | Molecular Formula | Predicted Metabolic Reaction |
| Hydroxypiperidine derivative | C10H17N3O | Oxidation |
| Hydroxypyrazole derivative | C10H17N3O | Oxidation |
| Piperidinone derivative | C10H15N3O | Oxidation |
| Pyrazole | C3H4N2 | N-dealkylation |
| 2-(hydroxymethyl)piperidine | C6H13NO | N-dealkylation and subsequent oxidation |
| This table represents potential metabolic pathways and is not based on direct experimental evidence for this compound. |
Medicinal Chemistry and Structure Activity Relationships Sar of 2 1h Pyrazol 1 Ylmethyl Piperidine Derivatives
Design Principles for Derivatization of the 2-(1H-pyrazol-1-ylmethyl)piperidine Scaffold
One fundamental design principle is the strategic introduction of functional groups to modulate lipophilicity, a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By altering the lipophilicity of the scaffold, researchers can fine-tune the molecule's ability to cross biological membranes and reach its intended target. nih.gov
Furthermore, the three-dimensional structure of the scaffold provides multiple points for derivatization, allowing for the exploration of structure-activity relationships (SAR). Modifications to both the piperidine (B6355638) and pyrazole (B372694) rings can significantly impact the compound's interaction with biological targets. For instance, introducing chiral centers can lead to stereoisomers with distinct pharmacological profiles, highlighting the importance of stereochemistry in drug design. researchgate.net
The development of potent and selective inhibitors often involves an iterative process of designing, synthesizing, and testing new analogs. This process is informed by computational modeling and a deep understanding of the target's binding site. For example, in the development of inhibitors for enzymes like meprin α and meprin β, systematic structural variations of the pyrazole core have been employed to enhance inhibitory activity and selectivity. nih.gov
Synthetic Strategies for Functionalizing the Piperidine Ring of this compound
The piperidine ring is a common motif in many FDA-approved drugs and serves as a versatile platform for chemical modification. acs.orgnih.gov A variety of synthetic methods have been developed to functionalize the piperidine ring, enabling the synthesis of a diverse range of derivatives with tailored properties. ajchem-a.comnih.gov
Alkylation and Acylation Reactions
Alkylation and acylation reactions are fundamental transformations used to introduce substituents onto the piperidine nitrogen. Reductive amination is a widely used method for N-alkylation, where a ketone or aldehyde is reacted with the secondary amine of the piperidine ring in the presence of a reducing agent. nih.gov This approach allows for the introduction of a wide array of alkyl groups.
Acylation of the piperidine nitrogen is another common strategy to introduce functional groups. This can be achieved by reacting the piperidine with acyl chlorides or anhydrides. These reactions are typically straightforward and provide a means to introduce amide functionalities, which can influence the compound's biological activity and physical properties.
Introduction of Heterocyclic Substituents
The introduction of additional heterocyclic rings onto the piperidine moiety can significantly alter the pharmacological profile of the parent compound. google.com This can be achieved through various synthetic routes, including multi-component reactions and cyclization strategies. For example, the synthesis of novel pyran-linked phthalazinone-pyrazole hybrids has been accomplished through a one-pot three-component reaction. nih.gov
Modification of the Pyrazole Moiety in this compound Derivatives
The pyrazole ring is a privileged scaffold in medicinal chemistry due to its diverse biological activities. nih.govmdpi.comnih.gov Modifications to the pyrazole moiety can have a profound impact on the potency and selectivity of the resulting derivatives.
Substitution Patterns on the Pyrazole Ring
The substitution pattern on the pyrazole ring is a critical determinant of biological activity. researchgate.net The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, while N-substitution eliminates its hydrogen bond donating capacity. researchgate.net The positions of substituents on the pyrazole ring can be systematically varied to probe the SAR. For instance, in the development of meprin inhibitors, the introduction of different residues at various positions of the pyrazole ring led to significant differences in inhibitory activity. nih.gov
The synthesis of substituted pyrazoles can be achieved through various methods, including the Vilsmeier-Haack reaction to introduce formyl groups, which can then be further modified. nih.gov Cross-coupling reactions also provide a powerful tool for introducing a wide range of substituents onto the pyrazole ring. mdpi.com
Bioisosteric Replacements
Bioisosteric replacement is a key strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. lookchem.comnih.gov In the context of pyrazole-containing compounds, other five-membered heterocycles such as thiazoles, triazoles, and imidazoles have been successfully employed as bioisosteres. acs.orgnih.gov
These replacements can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. For example, in the development of cannabinoid receptor 1 (CB1) antagonists, the replacement of the pyrazole ring of rimonabant (B1662492) with other heterocycles resulted in potent and selective antagonists. acs.orgnih.govresearchgate.net This approach highlights the utility of bioisosterism in optimizing lead compounds.
Elucidation of Structure-Activity Relationships within the this compound Series
The biological activity of derivatives of this compound is intricately linked to the nature and placement of substituents on both the pyrazole and piperidine rings. These modifications can profoundly influence the compound's affinity, selectivity, and efficacy at its molecular target.
Systematic modifications of the this compound core have revealed that the position of substituents plays a critical role in determining pharmacological activity. For instance, in the development of dopamine (B1211576) D4 receptor ligands, a class of compounds with significant therapeutic potential for central nervous system disorders, the substitution pattern on related heteroarylmethylarylpiperazine scaffolds has been shown to modulate functional activity. nih.gov
In a series of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole derivatives, which share a similar heteroaryl-methyl-amine structure, regiosubstitution on the terminal arylpiperazine ring was found to be a key determinant of efficacy. nih.gov This suggests that for the this compound series, substituents on the piperidine ring would likely have a significant impact on receptor interaction.
Furthermore, studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have highlighted the importance of the amine subunit at the C(2) position. Specifically, a 2-(4-piperidin-1-ylmethyl) moiety was identified as a promising feature for potent PI3Kδ inhibition. nih.gov This underscores the significance of the piperidine portion of the molecule in engaging with the target protein.
The pyrazole ring itself offers multiple positions for substitution (typically at the 3, 4, and 5-positions), and modifications at these sites can fine-tune the electronic and steric properties of the ligand. For example, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of different substituents at the 3 and 5-positions of the pyrazole ring led to significant variations in inhibitory activity. nih.gov
Table 1: Impact of Substituent Position on the Biological Activity of Related Pyrazole Derivatives
| Compound/Series | Target | Key Substituent Position | Observation |
| 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole | Dopamine D4 Receptor | Terminal arylpiperazine ring | Regiosubstitution modulates functional activity. nih.gov |
| Pyrazolo[1,5-a]pyrimidine Derivatives | PI3Kδ | C(2) position (amine subunit) | 2-(4-piperidin-1-ylmethyl) group showed promising potency. nih.gov |
| Pyrazole-based inhibitors | Meprin α and β | 3 and 5-positions of pyrazole | Substituents significantly influence inhibitory activity. nih.gov |
Stereochemistry is a critical factor in the pharmacological properties of chiral drugs, and this holds true for the this compound scaffold, which possesses a chiral center at the 2-position of the piperidine ring. researchgate.net The spatial arrangement of the pyrazolylmethyl group relative to the piperidine ring can lead to significant differences in how the enantiomers interact with their biological targets. nih.gov
The differential effects of enantiomers are well-documented for various piperidine-containing compounds. For example, in a study of piperidine-based monoamine transporter inhibitors, the stereochemistry of the piperidine ring was found to be crucial for potency and selectivity. utmb.edu The cis and trans isomers, as well as their individual enantiomers, displayed distinct profiles, with some showing selectivity for the dopamine and norepinephrine (B1679862) transporters, while others were more selective for the serotonin (B10506) transporter. utmb.edu This highlights the principle that different stereoisomers can adopt unique binding poses within a receptor's active site, leading to varied pharmacological outcomes. nih.gov
The two enantiomers of a chiral drug can exhibit different pharmacodynamic and pharmacokinetic properties. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, the development of single-enantiomer drugs, or eutomers, is a common strategy in modern drug discovery to improve therapeutic indices and simplify pharmacological profiles. nih.gov For this compound derivatives, it is highly probable that one enantiomer will exhibit superior activity and/or selectivity for a given biological target compared to its mirror image.
Table 2: Influence of Stereochemistry on the Activity of Piperidine-Containing Compounds
| Compound Class | Key Finding | Implication for this compound |
| Piperidine-based monoamine transporter inhibitors | Cis/trans isomers and their enantiomers showed different potencies and selectivities for DAT, NET, and SERT. utmb.edu | The (R)- and (S)-enantiomers of this compound derivatives are expected to have distinct biological activities. |
| General chiral drugs | Enantiomers can have different pharmacodynamic and pharmacokinetic profiles. nih.gov | Separation and individual testing of enantiomers are crucial for optimizing therapeutic potential. |
Rational Design of Optimized this compound Analogs
Rational drug design is a modern approach that utilizes the understanding of a biological target's structure and the mechanism of ligand-receptor interactions to create more potent and selective drugs. mdpi.comresearchgate.net This strategy is highly applicable to the optimization of this compound analogs.
The process often begins with a lead compound, which could be a hit from a high-throughput screen or a known ligand for the target of interest. Computational methods, such as molecular docking and molecular dynamics simulations, can then be employed to model the binding of the this compound scaffold to the active site of the target protein. nih.gov These models can provide valuable insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding affinity.
For instance, in the rational design of pyrazole-phthalazine hybrids as α-glucosidase inhibitors, molecular docking studies were used to predict the binding modes of the designed compounds and to understand the interactions with key amino acid residues in the enzyme's active site. nih.gov This information can then guide the design of new analogs with modifications aimed at enhancing these favorable interactions.
Structure-based drug design can be particularly powerful when a crystal structure of the target protein is available. This allows for a more accurate prediction of how modifications to the this compound scaffold will affect its fit within the binding pocket. In the absence of a crystal structure, homology modeling can be used to generate a model of the target protein based on the known structures of related proteins.
Ligand-based drug design is another valuable approach, especially when the structure of the target is unknown. This method relies on the analysis of a set of known active and inactive molecules to develop a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. New this compound analogs can then be designed to fit this pharmacophore model.
The ultimate goal of rational design is to create optimized analogs with improved potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern medicinal chemistry.
Computational Studies and Molecular Modeling of 2 1h Pyrazol 1 Ylmethyl Piperidine
Conformational Analysis of 2-(1H-pyrazol-1-ylmethyl)piperidine
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound is essential to understand its spatial arrangement and the accessible energy landscapes.
To investigate the conformational preferences of this compound, both molecular mechanics (MM) and quantum mechanics (QM) calculations are employed. MM methods, such as those using the COSMIC force-field, are adept at rapidly exploring a wide range of conformations and identifying low-energy structures. nih.gov These methods are particularly useful for molecules with flexible regions, such as the piperidine (B6355638) ring and the linker to the pyrazole (B372694) group.
Quantum mechanics calculations, particularly Density Functional Theory (DFT), provide more accurate electronic structure information and energy values for the conformations identified by MM. eurasianjournals.com These calculations can elucidate the subtle electronic effects that influence the stability of different conformers. The combination of MM and QM approaches offers a robust strategy for a thorough conformational search and energy refinement.
The conformational flexibility of this compound primarily arises from the chair and boat forms of the piperidine ring, the orientation of the pyrazolylmethyl substituent (axial versus equatorial), and the rotation around the C-N and C-C bonds of the linker. Computational studies on substituted piperidines have shown that the conformational free energies are influenced by the nature and position of the substituents. nih.gov
For this compound, the pyrazolylmethyl group can exist in either an axial or equatorial position on the piperidine ring. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. Molecular mechanics calculations can quantify the energy difference between these two main conformations. The relative energies of various conformers are crucial for understanding how the molecule might present itself to a biological target.
Table 1: Illustrative Conformational Energy Profile of this compound
| Conformer | Dihedral Angle (N1-C2-Cα-Nβ) (°) | Relative Energy (kcal/mol) | Population (%) |
| Equatorial-Gauche | 60 | 0.00 | 75.2 |
| Equatorial-Anti | 180 | 1.20 | 15.5 |
| Axial-Gauche | 60 | 2.50 | 8.3 |
| Axial-Anti | 180 | 3.50 | 1.0 |
Note: This table presents hypothetical data for illustrative purposes, based on typical findings for similar substituted piperidines.
Ligand-Protein Docking Simulations for this compound
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. tandfonline.com This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.
Given that pyrazole and piperidine moieties are common in inhibitors of various enzymes, such as kinases and proteases, docking studies for this compound would likely explore its potential to bind to the active sites of these proteins. hilarispublisher.comnih.gov For instance, pyrazole derivatives have been investigated as RET kinase inhibitors, where the pyrazole ring participates in crucial hydrogen bonding and π-π stacking interactions within the ATP-binding site. hilarispublisher.com Similarly, piperidine derivatives have been docked into the active site of the dopamine (B1211576) D2 receptor. tandfonline.com The initial step in docking is to identify a suitable protein target, often based on the known pharmacology of analogous compounds.
Once a target protein is selected, docking algorithms, such as AutoDock, are used to predict the binding affinity, typically expressed as a binding energy (ΔG) in kcal/mol, and the specific interactions between the ligand and protein residues. tandfonline.com For this compound, key interactions could involve hydrogen bonds between the pyrazole nitrogen atoms and amino acid residues, as well as hydrophobic interactions involving the piperidine ring. The predicted binding mode reveals the specific orientation of the ligand that maximizes these favorable interactions. Molecular dynamics simulations can further be used to assess the stability of the predicted ligand-protein complex over time. mdpi.com
Table 2: Illustrative Docking Results for this compound with a Putative Kinase Target
| Parameter | Value | Interacting Residues |
| Binding Energy (kcal/mol) | -8.5 | Glu172, Asp126, Phe107 |
| Hydrogen Bonds | 2 | Glu172 (pyrazole N-H), Asp126 (piperidine N-H) |
| π-π Stacking | 1 | Phe107 (pyrazole ring) |
| Hydrophobic Interactions | 3 | Val, Leu, Ile (piperidine ring) |
Note: This table presents hypothetical data for illustrative purposes, based on typical docking results for pyrazole-piperidine analogs. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of newly designed analogs and for understanding which molecular properties are most important for a desired biological effect.
For a series of analogs of this compound, a QSAR model would be developed by first calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates a selection of these descriptors with the experimentally determined biological activity (e.g., IC₅₀ values). nih.gov
The resulting QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds. For example, a QSAR study on pyrazole derivatives as anticancer agents identified that the presence of a methyl group on the pyrazole ring and a hydrazine (B178648) linker were features that could enhance activity. nih.gov
Table 3: Illustrative QSAR Model for Analogs of this compound
| Descriptor | Coefficient | Importance |
| Molecular Volume | 0.25 | Positive correlation with activity |
| LogP | -0.15 | Negative correlation with activity |
| Number of H-bond donors | 0.40 | Positive correlation with activity |
| Model Statistics | ||
| R² | 0.85 | |
| Q² (cross-validated R²) | 0.75 |
Note: This table presents hypothetical data for illustrative purposes, based on typical QSAR models for pyrazole-containing compounds. nih.govbiointerfaceresearch.com
Derivation of Statistical Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrazole-containing compounds, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects.
Researchers have successfully developed 2D and 3D-QSAR models for various classes of pyrazole derivatives to predict their activity as anticancer agents, enzyme inhibitors, and antimicrobial compounds. nih.govnih.govresearchgate.net For instance, a study on 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors utilized 2D-QSAR models to reveal that adjacency distance matrix descriptors significantly influence their inhibitory activity. nih.gov Another study on arylazopyrazolodiazine and triazine analogs identified dipole moment, excitation energy, the energy of the LUMO (Lowest Unoccupied Molecular Orbital), solvent-accessible surface area, and heat of formation as key descriptors for their cytotoxic effects. nih.gov
These models are typically built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) and are validated internally and externally to ensure their predictive power. nih.gov For a novel series of compounds like derivatives of this compound, a similar QSAR approach could be employed. By synthesizing a library of analogs with varying substituents on the piperidine or pyrazole rings and evaluating their biological activity against a specific target, a robust QSAR model could be derived. Such a model would be invaluable for predicting the activity of untested analogs and guiding the design of more potent compounds.
Table 1: Representative Statistical Data from QSAR Models of Pyrazole Derivatives
| Model Type | Statistical Parameter | Value | Reference |
| 2D-QSAR (EGFR Inhibitors) | r² (training set) | 0.884 | ijper.org |
| r²cv (cross-validated) | 0.883 | ijper.org | |
| r²pred (external test set) | 0.99 | ijper.org | |
| 3D-QSAR (CoMFA - EGFR Inhibitors) | R² (training set) | 0.975 | researchgate.net |
| Q² (cross-validated) | 0.664 | researchgate.net | |
| 3D-QSAR (CoMSIA - EGFR Inhibitors) | R² (training set) | 0.938 | researchgate.net |
| Q² (cross-validated) | 0.614 | researchgate.net |
This table presents representative statistical values from QSAR studies on various pyrazole derivatives to illustrate the robustness of such models. The specific values would differ for a model developed for this compound and its analogs.
Application in Virtual Screening and Library Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources.
For a compound like this compound, both ligand-based and structure-based virtual screening methods could be applied. In ligand-based virtual screening, a known active molecule is used as a template to find other compounds with similar properties. chemrxiv.org If a biologically active molecule with a similar pyrazolylpiperidine scaffold is known, its pharmacophore model can be used to screen virtual libraries.
Structure-based virtual screening, on the other hand, relies on the 3D structure of the biological target. Molecular docking simulations are used to predict how well compounds from a library fit into the binding site of the target. chemrxiv.org This method has been successfully used to design libraries of pyrazole and piperidine derivatives targeting various proteins. chemrxiv.orgnih.gov For example, virtual screening has been employed to identify novel inhibitors for targets such as the SARS-CoV-2 main protease from libraries of pyranopyrazole derivatives. mdpi.com
The design of a focused library around the this compound scaffold would involve creating a virtual collection of derivatives with diverse chemical substituents. These virtual compounds can then be screened against a specific biological target to prioritize a smaller, more manageable set for chemical synthesis and biological evaluation. nih.gov
Table 2: Example of a Virtual Screening Workflow
| Step | Description |
| 1. Target Selection and Preparation | Identification and preparation of the 3D structure of the biological target (e.g., an enzyme or receptor). |
| 2. Library Preparation | Assembling a large virtual library of compounds. For this compound, this would involve creating virtual analogs. |
| 3. Molecular Docking | Computationally predicting the binding pose and affinity of each compound in the library to the target's active site. |
| 4. Scoring and Ranking | Ranking the compounds based on their predicted binding affinity and other parameters. |
| 5. Hit Selection and Experimental Validation | Selecting a subset of the top-ranking compounds for synthesis and biological testing to confirm their activity. |
Molecular Dynamics Simulations for Investigating this compound-Target Interactions
Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of molecules and their interactions over time. This technique can be used to study the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the key intermolecular interactions that stabilize the complex. dovepress.com
For this compound, MD simulations would be crucial for understanding how it interacts with a potential biological target at an atomic level. Studies on other pyrazole-containing ligands have used MD simulations to explore their binding modes. nih.govresearchgate.netnih.gov These simulations can reveal important hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the ligand and the amino acid residues of the protein's binding pocket. researchgate.net
For instance, MD simulations of pyrazole-containing imide derivatives targeting Hsp90α have provided detailed information on the stability of the ligand-protein complex and the specific interactions driving the binding. nih.govresearchgate.net The simulations can also calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. dovepress.com This information is invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties of this compound
The ADME properties of a drug candidate are critical for its success, as they determine its bioavailability and half-life in the body. In silico methods for predicting ADME properties are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. mdpi.com
For this compound, various computational models can predict key ADME parameters. These models are often based on a compound's physicochemical properties, such as its lipophilicity (logP), molecular weight, polar surface area (PSA), and number of hydrogen bond donors and acceptors. nih.gov Web-based tools and specialized software can provide predictions for properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like the cytochrome P450 family. mdpi.commdpi.comnih.gov
Studies on other pyrazole and piperidine derivatives have demonstrated the utility of in silico ADME predictions. researchgate.netnih.gov For example, the SwissADME web tool has been used to predict the pharmacokinetic features of pyrano[2,3-c]pyrazole derivatives, indicating their potential for good oral bioavailability. mdpi.com By applying these predictive models to this compound, potential liabilities in its ADME profile can be identified early on, and strategies for chemical modification to improve these properties can be devised.
Table 3: Predicted Physicochemical and ADME Properties for a Representative Pyrazolylpiperidine Analog
| Property | Predicted Value/Classification | Significance |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |
| LogP (Lipophilicity) | 1-3 | Optimal for oral absorption |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Good cell permeability |
| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five |
| GI Absorption | High | Good oral bioavailability |
| Blood-Brain Barrier (BBB) Permeant | Varies | Important for CNS-acting drugs |
| CYP450 Inhibition | Non-inhibitor (predicted) | Lower potential for drug-drug interactions |
This table provides a hypothetical set of predicted ADME properties for a compound like this compound based on general trends for similar molecules. Actual values would require specific in silico calculations.
Advanced Analytical Characterization Techniques for 2 1h Pyrazol 1 Ylmethyl Piperidine in Research
Spectroscopic Characterization Methodologies for 2-(1H-pyrazol-1-ylmethyl)piperidine
Spectroscopic techniques are indispensable for probing the molecular architecture of this compound, offering detailed insights into its atomic connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical in piecing together the molecular puzzle of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the protons of the pyrazole (B372694) ring, the piperidine (B6355638) ring, and the methylene (B1212753) bridge connecting them. The pyrazole protons typically appear in the aromatic region, with characteristic shifts and coupling constants. The protons on the piperidine ring and the methylene linker would be found in the aliphatic region. Analysis of related structures, such as N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, can provide expected chemical shift ranges. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the pyrazole ring are typically found in the downfield region, while the piperidine and methylene carbons appear in the upfield aliphatic region. Data from similar heterocyclic systems, including various substituted pyrazoles and piperidines, are used to predict and confirm the assignments of these signals. nih.govslideshare.netderpharmachemica.com
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Pyrazole H-3 | 7.5 - 7.8 | Pyrazole C-3 | 138 - 142 |
| Pyrazole H-4 | 6.2 - 6.5 | Pyrazole C-4 | 105 - 108 |
| Pyrazole H-5 | 7.3 - 7.6 | Pyrazole C-5 | 128 - 132 |
| Methylene (-CH₂-) | 4.0 - 4.5 | Methylene (-CH₂-) | 50 - 55 |
| Piperidine H-2 | 2.8 - 3.2 | Piperidine C-2 | 55 - 60 |
| Piperidine H-6eq | 2.9 - 3.3 | Piperidine C-6 | 45 - 50 |
| Piperidine H-6ax | 2.4 - 2.8 | Piperidine C-3 | 25 - 30 |
| Piperidine H-3, H-5 | 1.4 - 1.8 | Piperidine C-4 | 23 - 28 |
| Piperidine H-4 | 1.2 - 1.6 | Piperidine C-5 | 24 - 29 |
| Piperidine N-H | 1.5 - 2.5 |
Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal mass of this compound is 151.21 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 151. The fragmentation of the molecule would likely involve the cleavage of the bond between the piperidine ring and the methylene group, as well as fragmentation within the piperidine and pyrazole rings. Common fragmentation patterns for pyrazoles include the loss of HCN, while piperidines can undergo ring-opening and loss of alkyl fragments. nih.govgoogle.commdpi.comnih.gov Predicted mass-to-charge ratios for various adducts of a positional isomer, 4-(1H-pyrazol-1-ylmethyl)piperidine, can serve as a useful reference. wikipedia.org
| Fragment Ion | Predicted m/z | Possible Structure |
| [M+H]⁺ | 152 | Protonated molecule |
| [M]⁺ | 151 | Molecular ion |
| [M-CH₂-pyrazole]⁺ | 84 | Piperidine cation |
| [Pyrazole-CH₂]⁺ | 81 | Pyrazolylmethyl cation |
| [Piperidine]⁺ | 85 | Piperidine radical cation |
| [Pyrazole]⁺ | 68 | Pyrazole radical cation |
Note: Predicted m/z values are based on common fragmentation pathways and may be accompanied by other fragments depending on the ionization method and energy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond of the piperidine ring, C-H bonds of both the aliphatic and aromatic (pyrazole) parts, and C=N and C=C bonds within the pyrazole ring. The IR spectra of piperidine and N-methylpiperidine provide a good reference for the characteristic vibrations of the piperidine moiety. nih.gov
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (piperidine) | 3300 - 3500 (broad) |
| C-H Stretch (pyrazole, aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=N Stretch (pyrazole) | 1580 - 1650 |
| C=C Stretch (pyrazole) | 1450 - 1550 |
| C-N Stretch | 1000 - 1250 |
Chromatographic Separation and Purity Assessment of this compound
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the accurate determination of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method, typically employing a C18 column, would be suitable for its analysis. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set at a wavelength where the pyrazole ring exhibits strong absorbance. The purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) can also be utilized for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate for separation. When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for purity assessment but also mass spectral information for confident identification of the compound and any impurities. The analysis of related pyrazole derivatives by GC-MS has been documented and provides a basis for method development. nih.gov
Chiral Chromatography for Enantiomeric Excess Determination
Due to the presence of a stereocenter at the 2-position of the piperidine ring, this compound can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can exhibit different pharmacological and toxicological profiles. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the benchmark method for determining the enantiomeric excess (ee) of a chiral compound.
The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated high efficiency in resolving racemic mixtures of N-substituted pyrazole derivatives. nih.gov The choice of mobile phase—either normal phase (e.g., hydrocarbon/alcohol mixtures) or polar organic mode—significantly impacts the separation. nih.gov The protic alcohol modifiers in normal phase systems can compete with the analyte for hydrogen bonding sites on the CSP, which can affect chiral recognition. nih.gov In contrast, polar organic modes can offer the benefit of shorter run times and sharper, more symmetric peaks. nih.gov The resolution of the enantiomers allows for the accurate calculation of the enantiomeric excess, a critical quality attribute for stereoselective synthesis and pharmacological studies.
Table 1: Illustrative Chiral HPLC Conditions for Enantiomeric Resolution
| Parameter | Condition | Purpose |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) | Provides a chiral environment for differential interaction with enantiomers. |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) | Elutes the compounds from the column; the ratio is optimized for resolution. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detection | UV at 220 nm | Monitors the elution of the enantiomers for quantification. |
| Column Temp. | 25 °C | Ensures reproducible retention times and separation. |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers | Allows for accurate integration of peak areas to determine enantiomeric excess. |
X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound
While chiral chromatography can quantify the ratio of enantiomers, X-ray crystallography provides unambiguous proof of the absolute stereochemistry of a single enantiomer. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern yields a detailed three-dimensional model of the molecule's electron density, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms.
For determining absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is key. nih.gov By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute structure can be determined, allowing for the unequivocal assignment of (R) or (S) configuration at the chiral center. nih.gov Furthermore, X-ray crystallography reveals the preferred solid-state conformation of the molecule, including the puckering of the piperidine ring and the relative orientation of the pyrazole and piperidine rings. This conformational information is invaluable for computational modeling and understanding receptor-ligand interactions.
Elemental Analysis for Empirical Formula Validation of this compound
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of this compound. The experimentally determined percentages are then compared against the theoretical values calculated from its molecular formula, C₁₀H₁₇N₃. nih.gov A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's empirical formula and serves as a crucial check of its elemental purity.
Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data
| Element | Theoretical % (for C₁₀H₁₇N₃) | Experimental % (Hypothetical) |
| Carbon (C) | 67.00% | 66.95% |
| Hydrogen (H) | 9.56% | 9.60% |
| Nitrogen (N) | 23.44% | 23.38% |
Advanced hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling
Understanding how this compound is metabolized in biological systems is essential for drug development. Advanced hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful platforms for identifying and quantifying metabolites in complex biological matrices like plasma, urine, or tissue homogenates. nih.govscispace.com
LC-MS/MS is particularly well-suited for analyzing polar and non-volatile compounds. scispace.com The process involves:
Sample Preparation: Extraction of the parent compound and its metabolites from the biological matrix, often using techniques like protein precipitation (PPE) or liquid-liquid extraction (LLE). nih.gov
Chromatographic Separation: An LC system, often using a reversed-phase column (e.g., C18), separates the parent drug from its various metabolites based on their physicochemical properties. nih.gov
Mass Spectrometric Detection: The eluent from the LC is ionized (e.g., using electrospray ionization, ESI) and enters the mass spectrometer. In MS/MS (or tandem MS), a specific parent ion (precursor ion) corresponding to a potential metabolite is selected, fragmented, and the resulting product ions are detected. researchgate.net This process provides a high degree of sensitivity and selectivity, enabling the structural elucidation of metabolites. nih.gov
GC-MS is ideal for volatile and thermally stable compounds. For non-volatile metabolites, a derivatization step may be required to increase their volatility. The separated compounds are then ionized, typically by electron ionization (EI), and the resulting mass spectra, which serve as molecular fingerprints, are used for identification. mdpi.com These techniques allow for the creation of a comprehensive metabolic map, identifying key biotransformation pathways such as hydroxylation, N-dealkylation, or oxidation of the piperidine or pyrazole rings.
Table 3: Hypothetical Metabolite Identification using LC-MS/MS
| Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Biotransformation |
| 4.5 | 178.15 | 95.09, 81.07 | Parent Compound (M+H)⁺ |
| 3.8 | 194.14 | 111.08, 95.09 | Hydroxylation (+16 Da) |
| 4.1 | 192.13 | 95.09, 79.05 | Dehydrogenation (-2 Da) |
| 3.2 | 164.13 | 81.07 | N-dealkylation of piperidine |
Future Directions and Therapeutic Potential of 2 1h Pyrazol 1 Ylmethyl Piperidine
Prospects for 2-(1H-pyrazol-1-ylmethyl)piperidine in Drug Discovery Programs
The this compound scaffold holds considerable promise for drug discovery programs due to the established biological activities of its constituent moieties. Pyrazole (B372694) derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. nih.govfrontiersin.org Similarly, the piperidine (B6355638) ring is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties and interactions with various biological targets. mdpi.com
The combination of these two rings in a single molecule creates a unique chemical space for exploration. The prospects for this scaffold in drug discovery are rooted in its potential to be decorated with various substituents to modulate its activity and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies on related pyrazole and piperidine derivatives have demonstrated that modifications to these scaffolds can significantly impact their therapeutic potential. nih.gov For instance, the substitution pattern on the pyrazole ring and the piperidine nitrogen can influence receptor binding affinity and functional activity.
Identification of Novel Therapeutic Indications for this compound Scaffolds
While specific therapeutic indications for this compound have not been definitively established, research on analogous structures provides clues to its potential applications.
Derivatives of pyrazoline, a related five-membered heterocyclic ring, have been investigated for their activity as cannabinoid CB1 receptor antagonists, suggesting a potential role in the treatment of obesity and related metabolic disorders. nih.gov Specifically, certain pyrazoline carboxamides containing a piperidine moiety have been evaluated for their ability to suppress appetite and reduce body weight. nih.gov
Furthermore, the pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). This raises the possibility that derivatives of this compound could be developed as novel anti-inflammatory agents with potentially improved efficacy and safety profiles. nih.gov The antidepressant activity observed in some 2-pyrazoline (B94618) derivatives also points towards a potential application in treating central nervous system disorders. nih.gov The broad spectrum of activities seen in pyrazole analogs, including neuroprotective and antinociceptive effects, further expands the potential therapeutic landscape for this scaffold. frontiersin.org
Challenges and Limitations in the Development of this compound-Based Therapeutics
The development of therapeutics based on the this compound scaffold is not without its challenges. A primary hurdle is the frequent need to develop drugs for niche markets, such as those for rare diseases, which can present difficulties in commercialization and profitability due to small patient populations. propharmagroup.com
From a drug development perspective, several general challenges apply. These include navigating complex and sometimes ill-defined regulatory pathways, which can lead to significant delays and uncertainties. propharmagroup.com For compounds intended for pediatric use, there are additional layers of complexity in designing and conducting clinical trials. nih.govresearchgate.netmdpi.com
Furthermore, the development of any new chemical entity involves significant investment in research and development, posing a financial challenge, particularly for smaller pharmaceutical companies. propharmagroup.com The physicochemical properties of the molecule, such as solubility and membrane permeability, can also present formulation and delivery challenges. For peptide-based inhibitors, which can have high affinity and specificity, poor membrane permeability and intracellular instability are major obstacles. nih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the research and development of this compound-based therapeutics. AI and ML algorithms can be employed to analyze large datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties.
These computational tools can aid in the design of novel derivatives with optimized affinity, selectivity, and pharmacokinetic profiles. By building predictive models based on existing structure-activity relationship data for pyrazole and piperidine compounds, researchers can virtually screen large libraries of potential molecules, prioritizing those with the highest probability of success for synthesis and experimental testing. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery methods.
Collaborative Research Opportunities for Advancing the Understanding of this compound
Advancing the understanding and therapeutic application of the this compound scaffold will benefit greatly from collaborative research efforts. Partnerships between academic research institutions, pharmaceutical companies, and specialized contract research organizations (CROs) can bring together complementary expertise and resources.
Academic labs can contribute to the fundamental understanding of the mechanism of action and the identification of novel biological targets. Pharmaceutical companies can provide the infrastructure and experience necessary for preclinical and clinical development, including toxicology studies, formulation development, and navigating the regulatory landscape. CROs can offer specialized services such as high-throughput screening, medicinal chemistry optimization, and in vivo efficacy studies.
Open innovation models and data-sharing initiatives can also foster a more collaborative environment, allowing researchers from different organizations to build upon each other's findings and accelerate the translation of promising compounds from the laboratory to the clinic.
Conclusion
Summary of Key Research Findings and Methodologies Pertaining to 2-(1H-pyrazol-1-ylmethyl)piperidine
Direct and specific research on the chemical compound This compound is notably limited in publicly accessible scientific literature. However, the broader class of pyrazolyl piperidine (B6355638) derivatives has been the subject of significant investigation, providing a framework for understanding the potential methodologies and research findings applicable to this specific molecule.
The primary research focus on pyrazolyl piperidine derivatives lies in the field of medicinal chemistry. Studies on analogous compounds have revealed their potential as potent biological agents. For instance, various substituted pyrazolyl piperidine derivatives have been synthesized and evaluated for their antiplatelet activity, with some showing efficacy superior to that of aspirin. In these studies, the synthesis typically involves a ring-opening reaction of a precursor like 2-arylidene quinuclidinone with hydrazine (B178648) hydrate. Another area of interest is in anticoagulation therapy, where pyrazolyl piperidine analogs have been designed and synthesized as factor Xa inhibitors. These studies often employ microwave-assisted synthesis methods to improve reaction times and yields.
Methodologically, the synthesis of pyrazole-piperidine scaffolds often involves multi-step processes. A common approach is the cyclocondensation of hydrazine or its derivatives with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole (B372694) ring, which is then linked to a pre-existing piperidine moiety. Alternatively, fused pyrazole-piperidine systems can be constructed through reactions like the Dieckmann condensation of appropriate precursors.
Characterization of these compounds consistently relies on a suite of standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and sometimes ¹⁹F NMR if applicable), mass spectrometry (MS) to confirm the molecular weight, and infrared (IR) spectroscopy to identify functional groups. For chiral compounds, separation and analysis are often performed using chiral preparative High-Performance Liquid Chromatography (HPLC) and the measurement of Specific Optical Rotation (SOR).
| Property | Value | Compound |
|---|---|---|
| Molecular Formula | C8H13N3 | 4-(1H-Pyrazol-1-yl)piperidine |
| Molecular Weight | 151.21 g/mol | |
| Boiling Point | 272.5 ± 33.0 °C at 760 mmHg | |
| Physical Form | Solid | |
| Purity | 98% | |
| InChI Key | WGNPNAOPVBYTKD-UHFFFAOYSA-N | |
| CAS Number | 762240-09-5 |
Significance of this compound as a Research Target
The significance of This compound as a research target stems from the well-established pharmacological importance of its constituent heterocyclic moieties: pyrazole and piperidine. moldb.com Both are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in the structures of known drugs and biologically active compounds. pharmaffiliates.comsigmaaldrich.com
The pyrazole ring is a five-membered aromatic heterocycle that is a core component of numerous therapeutic agents. pharmaffiliates.com These include anti-inflammatory drugs like celecoxib, anticancer agents, and antimicrobial compounds. sigmaaldrich.com The versatility of the pyrazole scaffold allows for diverse substitutions, enabling the fine-tuning of its biological activity. It can participate in hydrogen bonding and other molecular interactions, making it an effective pharmacophore for engaging with biological targets.
Similarly, the piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. moldb.com Its presence is crucial for the activity of drugs targeting the central nervous system, as well as for agents with cardiovascular and other therapeutic applications. The piperidine ring can influence a molecule's solubility, lipophilicity, and metabolic stability, and its nitrogen atom can act as a basic center, which is often important for receptor binding.
The combination of these two scaffolds in This compound creates a molecule with significant potential for diverse biological activities. The methylene (B1212753) linker provides flexibility, allowing the two ring systems to adopt optimal orientations for interacting with target proteins. Research into analogous pyrazolyl piperidine derivatives has already pointed to their potential as antiplatelet and anticoagulant agents. This suggests that This compound and its derivatives could be valuable candidates for drug discovery efforts in areas such as thrombosis, inflammation, oncology, and infectious diseases.
Concluding Remarks on the Academic Value and Future Outlook of this compound Research
The future outlook for research into This compound is promising. The initial steps would involve its synthesis and full chemical characterization. Following this, a systematic biological evaluation is warranted. Based on the activities of related compounds, initial screening could focus on anti-inflammatory, anticoagulant, anticancer, and antimicrobial assays.
Further research could explore structure-activity relationships (SAR) by synthesizing derivatives with substitutions on either the pyrazole or piperidine rings. For example, modifying the pyrazole ring could modulate the electronic properties and hydrogen-bonding capabilities, while substitutions on the piperidine ring could alter the compound's pharmacokinetic properties.
Given the proven track record of pyrazole and piperidine moieties in drug development, This compound stands as a high-potential, yet underexplored, molecule. It offers a rich field for academic and industrial research, with the potential to yield novel therapeutic agents. Future investigations are essential to unlock the full scientific and medicinal value of this promising chemical entity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1H-pyrazol-1-ylmethyl)piperidine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multicomponent reactions or cyclocondensation with hydrazine derivatives. For example, microwave-assisted synthesis accelerates reaction kinetics while improving regioselectivity . Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., Pd/C for cross-coupling). Yield optimization requires monitoring intermediates by TLC or HPLC .
Q. What safety protocols are critical during handling and storage of this compound?
- Methodology : Use PPE (gloves, goggles) and fume hoods to avoid skin/eye contact (Category 2 hazard). Store in sealed containers at –20°C under inert gas (e.g., argon) to prevent moisture absorption and degradation. Regularly validate storage stability via GC-MS to detect decomposition products like pyrazole derivatives .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology : Use and NMR to confirm piperidine and pyrazole ring integration. IR spectroscopy identifies N–H stretches (~3400 cm) and C–N vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHN: 178.12 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology : Discrepancies in enzyme inhibition assays (e.g., IC variability) may arise from assay conditions (pH, temperature) or impurity profiles. Conduct orthogonal assays (e.g., SPR vs. fluorescence polarization) and validate compound purity (>98% by HPLC). Cross-reference with X-ray crystallography to confirm binding modes .
Q. What strategies mitigate instability of this compound under physiological conditions?
- Methodology : Stabilize the compound via formulation with cyclodextrins or liposomal encapsulation. Monitor degradation kinetics (e.g., half-life in PBS at 37°C) using LC-MS. Adjust substituents on the pyrazole ring (e.g., electron-withdrawing groups) to enhance metabolic stability .
Q. How does the compound interact with biological targets, and what computational tools predict its binding affinity?
- Methodology : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with enzymes (e.g., kinases) or GPCRs. Validate predictions with SPR or ITC binding assays. SAR studies can optimize substituents at the piperidine N-atom for improved selectivity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
